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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-199264, a potent and

selective inhibitor of the mitochondrial F1F0 ATP hydrolase. This document details its chemical

properties, mechanism of action, and its therapeutic potential, particularly in the context of

myocardial ischemia. Experimental data and detailed protocols are provided to support further

research and development.

Core Compound Information
BMS-199264 is a novel benzopyran derivative that has been identified as a selective inhibitor

of the hydrolytic activity of mitochondrial F1F0 ATP synthase.[1][2][3]

Property Value Reference

CAS Number (HCl salt) 186180-83-6 --INVALID-LINK--

Molecular Weight 567.53 g/mol --INVALID-LINK--

Mechanism of Action
Selective inhibitor of F1F0 ATP

hydrolase
[1][2][3]

IC50 (F1F0 ATP hydrolase) 0.5 µM [4]
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Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for

the majority of cellular ATP production. However, during ischemic events, such as those

occurring in a myocardial infarction, the reversal of the proton gradient across the inner

mitochondrial membrane causes the F1F0 ATP synthase to switch to an ATP hydrolase,

consuming cellular ATP reserves.[1][2] This detrimental ATP hydrolysis exacerbates the energy

deficit in ischemic tissues.

BMS-199264 selectively inhibits this reverse, hydrolytic activity of the F1F0 ATP synthase

without affecting its primary function of ATP synthesis.[1][2][3] This selective inhibition

preserves cellular ATP levels during ischemia, thereby protecting the tissue from necrotic cell

death and improving functional recovery upon reperfusion.
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Figure 1: Mechanism of action of BMS-199264 in ischemic conditions.

Experimental Data
In Vitro Efficacy
BMS-199264 has been shown to be a potent inhibitor of F1F0 ATP hydrolase with an IC50 of

0.5 µM.[4] Importantly, it does not inhibit the ATP synthase activity, highlighting its selectivity.
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Parameter BMS-199264 Reference

F1F0 ATP Hydrolase Inhibition

(IC50)
0.5 µM [4]

F1F0 ATP Synthase Inhibition No significant inhibition [1][2]

Cardioprotective Effects in Isolated Rat Hearts
Studies using Langendorff-perfused isolated rat hearts subjected to global ischemia and

reperfusion have demonstrated the cardioprotective effects of BMS-199264. Treatment with

BMS-199264 resulted in a dose-dependent reduction in lactate dehydrogenase (LDH) release,

a marker of cell death, and improved recovery of contractile function upon reperfusion.[4]

Concentration
LDH Release
Reduction

Functional
Recovery

Reference

1 µM Significant Improved [4]

3 µM More pronounced Further improved [4]

10 µM Maximal effect Greatest improvement [4]

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of

BMS-199264.

Mitochondria Isolation from Rat Heart Tissue
This protocol outlines the steps for isolating functional mitochondria from rodent cardiac tissue

for subsequent enzymatic assays.
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Figure 2: Workflow for isolating rat heart mitochondria.
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A detailed protocol can be adapted from established methods.[5][6][7][8] Key steps include:

Tissue Homogenization: Freshly excised heart tissue is minced and homogenized in a cold

isolation buffer.

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to

separate mitochondria from other cellular components. A low-speed spin pellets nuclei and

cell debris, while a subsequent high-speed spin pellets the mitochondria.

Washing: The mitochondrial pellet is washed to remove contaminants.

Langendorff Isolated Heart Perfusion for Ischemia-
Reperfusion Injury
The Langendorff apparatus allows for the study of cardiac function in an ex vivo setting.[9][10]

[11][12][13]
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Figure 3: Experimental workflow for Langendorff isolated heart perfusion.

Heart Isolation and Cannulation: The heart is rapidly excised and the aorta is cannulated on

the Langendorff apparatus.

Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated

physiological salt solution.
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Ischemia-Reperfusion Protocol: After a stabilization period, the heart is subjected to a period

of global ischemia (no flow), followed by a period of reperfusion. BMS-199264 or vehicle is

administered prior to ischemia.

Functional Assessment: Cardiac function parameters such as left ventricular developed

pressure (LVDP) and heart rate (HR) are continuously monitored.

F1F0 ATP Hydrolase Activity Assay
The hydrolytic activity of the F1F0 ATP synthase in isolated mitochondria can be measured

using a coupled enzyme assay.[14]

Assay Principle: The assay measures the production of ADP resulting from ATP hydrolysis.

This is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored

spectrophotometrically as a decrease in absorbance at 340 nm.

Procedure: Isolated mitochondria are incubated in a reaction buffer containing ATP, and the

rate of NADH oxidation is measured. The specificity of the assay is confirmed by the addition

of a known F1F0 ATPase inhibitor, such as oligomycin.

ATP Quantification Assay
Cellular ATP levels can be quantified using commercially available kits, typically based on the

luciferin-luciferase bioluminescence reaction.[15][16][17][18]

Sample Preparation: Cardiac tissue is rapidly frozen and homogenized in a manner that

preserves ATP.

Assay Procedure: The homogenate is mixed with a reagent containing luciferase and its

substrate, D-luciferin. In the presence of ATP, light is produced, and the luminescence is

measured using a luminometer. The amount of light is directly proportional to the ATP

concentration.

Lactate Dehydrogenase (LDH) Release Assay
LDH release into the coronary effluent from Langendorff-perfused hearts is a common marker

of myocyte injury.[19][20][21][22][23]
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Sample Collection: Perfusate samples are collected at various time points during the

reperfusion period.

Assay Principle: LDH activity is measured by monitoring the LDH-catalyzed conversion of

lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored

formazan product.

Procedure: The perfusate is incubated with the assay reagent, and the absorbance of the

formazan product is measured spectrophotometrically. The amount of color produced is

proportional to the LDH activity.

Conclusion
BMS-199264 represents a promising therapeutic agent for conditions characterized by

ischemic injury, particularly myocardial infarction. Its selective inhibition of F1F0 ATP hydrolase

offers a targeted approach to preserving cellular energy homeostasis during ischemia. The

experimental protocols outlined in this guide provide a framework for further investigation into

the pharmacological properties and therapeutic potential of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3157868/
https://www.jove.com/t/67093/robust-mitochondrial-isolation-from-rodent-cardiac-tissue
https://pubmed.ncbi.nlm.nih.gov/21385587/
https://pubmed.ncbi.nlm.nih.gov/21385587/
https://experiments.springernature.com/articles/10.1007/978-1-0716-4342-6_9
https://experiments.springernature.com/articles/10.1007/978-1-0716-4342-6_9
https://pmc.ncbi.nlm.nih.gov/articles/PMC4544760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4544760/
https://en.wikipedia.org/wiki/Langendorff_heart
https://www.ijbcp.com/index.php/ijbcp/article/view/750
https://www.protocols.io/view/spectrophotometric-assay-of-the-mitochondrial-f1f0-e6nvw6rr2gmk/v1
https://www.abcam.com/en-us/products/assay-kits/atp-assay-kit-colorimetric-fluorometric-ab83355
https://www.researchgate.net/post/Can_anyone_recommend_any_reliable_methods_of_measuring_the_ATP_levels_in_cardiac_myocytes_cell_line_or_primary_cell_line
https://www.ous-research.no/larseide/docs/ATP%20assay.doc
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/170/268/mak473pis-ms.pdf
https://www.abcam.com/en-us/products/assay-kits/ldh-assay-kit-cytotoxicity-ab65393
https://opsdiagnostics.com/applications/applicationtable/lactatedehydrogenaseprotocol.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5501254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5501254/
https://www.abcam.com/en-us/knowledge-center/cell-biology/ldh-assay-kit-guide-principles-and-application
https://www.researchgate.net/figure/Lactate-dehydrogenase-LDH-release-in-post-ischemic-reperfusion-injury-of-isolated-rat_fig2_274539519
https://www.benchchem.com/product/b12859335#bms-199264-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12859335#bms-199264-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12859335#bms-199264-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12859335#bms-199264-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12859335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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